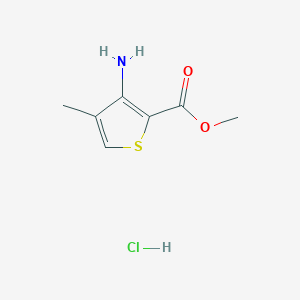

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

Description

Historical Background and Development

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its parent compound, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), was first synthesized in the 1980s as part of efforts to develop articaine, a local anesthetic containing a thiophene moiety. The hydrochloride salt (CAS: 81321-14-4) was later introduced to improve the compound’s solubility and stability for industrial applications. Early synthesis routes, such as the Paal-Knorr thiophene synthesis, were adapted to optimize yields, with modern methods employing hydroxylamine hydrochloride and metal catalysts under mild conditions. The compound’s development parallels advances in heterocyclic chemistry, particularly in refining sulfur-containing aromatic systems for drug design.

Significance in Thiophene Chemistry

Thiophene derivatives are pivotal in medicinal and materials chemistry due to their aromatic stability and electronic versatility. This compound exemplifies this significance:

- Electrophilic Reactivity : The electron-rich thiophene ring undergoes regioselective substitution at the 5-position, enabling functionalization for drug candidates.

- Pharmaceutical Intermediates : It serves as a precursor to articaine, leveraging the thiophene scaffold’s ability to enhance lipid solubility and membrane permeability.

- Synthetic Flexibility : The hydrochloride form facilitates purification and salt metathesis, critical for scaling up heterocyclic syntheses.

Recent studies highlight its role in synthesizing kinase inhibitors and corrosion-resistant coatings, underscoring its interdisciplinary value.

Relationship to Parent Compound (Methyl 3-Amino-4-Methylthiophene-2-Carboxylate)

The hydrochloride derivative is structurally and functionally linked to its parent ester:

The protonation of the amine group in the hydrochloride salt mitigates oxidation and improves crystallinity, making it preferable for industrial processes.

Nomenclature and Classification in Heterocyclic Chemistry

The compound’s systematic name, This compound, adheres to IUPAC guidelines:

- Root : Thiophene (five-membered aromatic ring with sulfur).

- Substituents :

- Salt : Hydrochloride indicates a protonated amine (-NH₃⁺Cl⁻).

Under the Hantzsch-Widman system, the core structure is classified as a thieno[2,3-d]pyridine analog, emphasizing its fused-ring potential. Its classification within heterocyclic chemistry includes:

- Aromatic Heterocycles : The thiophene ring exhibits 6 π-electrons, fulfilling Hückel’s rule for aromaticity.

- Functionalized Derivatives : As a 3-aminothiophene, it participates in cycloadditions and cross-coupling reactions.

This nomenclature and classification framework underpins its utility in targeting biological receptors and designing advanced materials.

Properties

IUPAC Name |

methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGNQVLUZOTGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81321-14-4 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81321-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Stage Synthesis via Oxime Intermediate

This method is well-documented and involves the following key steps:

Example:

Dissolving 87 g (0.5 mol) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 mL DMF, adding 2.43 g anhydrous FeCl3 and 2.77 g cyanuric chloride, then 48.6 g hydroxylamine hydrochloride, heating at 70–90°C for 4 hours. After solvent evaporation under reduced pressure (-0.9 MPa), 600 mL of 25% ammonia water is added and stirred for 30 minutes. The product is filtered, washed, and dried to yield 82.5 g of methyl 3-amino-4-methylthiophene-2-carboxylate with 96.5% yield and 98.3% purity.

One-Step Amination Using Hydroxylamine Salt in Polar Solvent

A patented process describes a more streamlined approach:

This method improves efficiency by eliminating the need for separate oxime isolation and subsequent reduction, making it suitable for industrial scale-up.

Preparation of Hydrochloride Salt

The free base methyl 3-amino-4-methylthiophene-2-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ether or 2-propanol. This step ensures enhanced stability and ease of handling.

Alternative Routes and Functionalization

Hydrazinolysis: Methyl 3-amino-4-methylthiophene-2-carboxylate can be converted to the corresponding carbohydrazide by reaction with hydrazine monohydrate in ethanol at reflux for extended periods (e.g., 80 hours). This intermediate is useful for further derivatization.

Halogenation and Substitution: The compound or its derivatives can be halogenated (e.g., chlorination with N-chlorosuccinimide) and further reacted with nucleophiles to yield substituted thiophene derivatives, expanding its utility in heterocyclic chemistry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Two-step oxime intermediate | 4-methyl-3-oxotetrahydrothiophene methyl ester | FeCl3, cyanuric chloride, hydroxylamine hydrochloride, ammonium hydroxide | 70–90°C, 4 h + 0.5 h ammonolysis | 96.5 | High yield, well-established | Multi-step, solvent evaporation needed |

| One-step amination | 3-oxotetrahydrothiophene derivative | Hydroxylamine salt in polar solvent | 0–200°C, no base | High (not specified) | Simplified process, less time | Requires precise temperature control |

| Hydrazinolysis to carbohydrazide | Methyl 3-amino-4-methylthiophene-2-carboxylate | Hydrazine monohydrate | Reflux in ethanol, 80 h | 74.1 | Useful intermediate for further synthesis | Long reaction time |

| Halogenation and salt formation | (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester | N-chlorosuccinimide, HCl in 2-propanol | Room temp to reflux | Moderate (51% for intermediate) | Enables functionalization | Multi-step, moderate yield |

Research Findings and Analytical Data

The two-step oxime method yields a product with 98.3% purity, confirmed by standard analytical techniques (TLC, NMR, IR).

Hydrazinolysis intermediate (carbohydrazide) characterization by ^1H-NMR and ^13C-NMR matches literature data, confirming structure and purity.

The hydrochloride salt form is preferred for stability and handling, with crystallinity confirmed by X-ray diffraction studies in related compounds.

The compound’s reactivity allows for further functionalization, such as palladium-catalyzed coupling reactions, expanding its synthetic utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic Substitution: The major products are acylated or alkylated derivatives of the original compound.

Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include oxidized or reduced forms of the thiophene ring.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting neurological disorders. Its ability to interact with specific biological pathways makes it valuable in drug development.

Case Study:

A notable application is in the synthesis of compounds that act as NHE-3 inhibitors, which are useful in treating sleep apnea and other respiratory disorders. The synthetic pathway involves chlorination and purification steps that enhance the yield and purity of the final product .

Agricultural Chemicals

Enhancement of Crop Protection:

This compound is utilized in formulating agrochemicals, improving efficacy against pests and diseases. Its unique properties allow for the development of more effective crop protection products.

Research Findings:

Studies have shown that incorporating this compound into formulations can lead to enhanced performance of herbicides and fungicides, thereby increasing agricultural productivity .

Material Science

Potential in Electronics:

Research is ongoing into the use of this compound in developing new materials, particularly those with improved electronic properties. Its unique structure offers possibilities for better conductivity in electronic applications.

Experimental Insights:

Recent investigations have indicated that derivatives of this compound can be used to create conductive polymers, which are essential for various electronic devices .

Research in Organic Synthesis

Building Block for Complex Molecules:

this compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. This is essential for advancing chemical research and developing new compounds.

Synthesis Pathways:

The compound has been effectively used in multiple synthetic routes to produce various thiophene derivatives, which are valuable in medicinal chemistry .

Colorants and Dyes

Sustainable Alternatives:

The compound is also explored for its application in producing vibrant colorants and dyes, particularly for textiles and coatings. It offers a sustainable alternative to traditional dyeing methods.

Market Trends:

The growing demand for eco-friendly dyes has led to increased interest in using this compound as a base for developing new colorants .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting neurological disorders | Enhances drug efficacy and specificity |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Improved efficacy against pests and diseases |

| Material Science | Development of conductive polymers | Enhanced electronic properties |

| Organic Synthesis | Building block for complex molecules | Facilitates advanced chemical research |

| Colorants and Dyes | Production of sustainable dyes for textiles | Eco-friendly alternatives to traditional dyes |

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal chemistry, it may act as an intermediate that modifies the activity of specific enzymes, leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Table 1: Key Properties

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3-Amino-4-methylthiophene-2-carboxylate (Non-HCl Form)

The free base (C₇H₉NO₂S, molecular weight: 171.21 g/mol) lacks the hydrochloride moiety, affecting solubility and reactivity. It is used in regioselective C5-arylations due to the ester group acting as a directing/blocking group, unlike its non-esterified counterpart (3-amino-4-methylthiophene), which undergoes C2-arylation .

Methyl 4-Aminothiophene-2-carboxylate

This positional isomer has the amino group at C4 instead of C3.

Methyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate

The addition of a 4-chlorophenyl group at C5 introduces steric bulk and electron-withdrawing effects, which may hinder arylation reactions compared to the less-substituted parent compound .

Table 2: Structural Comparison of Thiophene Derivatives

Reactivity and Regioselectivity

The ester group at C2 in methyl 3-amino-4-methylthiophene-2-carboxylate directs palladium-catalyzed arylations to the C5 position, whereas its removal (via decarboxylation) shifts reactivity to C2 (Scheme 12, ). This contrasts with non-esterified thiophenes, which preferentially undergo C2-arylation. For example:

- Parent thiophene (3-amino-4-methylthiophene): Arylation at C2 with yields >70% .

- Ester derivative : Arylation at C5, followed by decarboxylation to yield C5-arylthiophenes .

Functional Group Modifications

Halogen-Substituted Analogues

- Methyl 3-amino-4-bromobenzoate: Replacing the thiophene ring with a benzene ring and adding bromine at C4 reduces aromatic stabilization, altering reactivity in cross-coupling reactions .

- Methyl 3-amino-2-chloroisonicotinate: The chloro substituent at C2 may block electrophilic substitutions, similar to ester-directed blocking in thiophenes .

Pharmacological Relevance

This compound is a precursor to orally bioavailable phosphatase inhibitors, demonstrating its importance in targeting metabolic disorders . Its structural flexibility allows for modular derivatization, contrasting with rigid analogues like Methyl 2-aminonicotinate (CAS RN: 171.21 g/mol), which lacks the thiophene ring’s electronic versatility .

Biological Activity

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride, also known as 3-aminoarticaine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight: 171.22 g/mol

- CAS Number: 85006-31-1

- Melting Point: 84–88 °C

Methyl 3-amino-4-methylthiophene-2-carboxylate features a thiophene ring with an amino group and an ester group, contributing to its unique reactivity and biological activity. Its structural characteristics enhance its potential as a pharmacological agent.

The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways:

- Protein Tyrosine Kinase Inhibition : Methyl 3-amino-4-methylthiophene-2-carboxylate has been noted for its potential in the preparation of protein tyrosine kinase inhibitors. These inhibitors are crucial in regulating cell growth and differentiation, making them important in cancer therapy .

- Local Anesthetic Properties : The compound is structurally related to known local anesthetics, suggesting it may possess similar properties. Its mechanism likely involves the blockade of sodium channels, thereby inhibiting nerve impulse transmission .

- Antitumor Activity : Research indicates that derivatives of thiophene compounds exhibit antitumor properties. For instance, studies on related thiophene derivatives have shown significant cytotoxicity against various cancer cell lines, including murine leukemia and human cervix carcinoma .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of methyl 3-amino-4-methylthiophene-2-carboxylate and related compounds:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | HeLa | 15.0 | Moderate |

| Study B | FM3A | 8.5 | High |

| Study C | Molt4/C8 | 20.0 | Moderate |

Case Studies and Research Findings

- Antitumor Evaluation : A study conducted on a series of thiophene derivatives demonstrated that methyl 3-amino-4-methylthiophene-2-carboxylate showed promising antitumor activity against FM3A cells, with an IC50 value indicating significant potency compared to other tested compounds .

- Local Anesthetic Studies : In comparative analyses with established local anesthetics, methyl 3-amino-4-methylthiophene-2-carboxylate exhibited comparable efficacy in blocking sodium channels, suggesting its potential utility in pain management therapies .

- Synthetic Pathways : The synthesis of this compound often involves multi-step organic reactions, enhancing its accessibility for pharmaceutical applications. Various synthetic routes have been optimized for yield and efficiency .

Applications in Research and Industry

This compound has several applications across different fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its ability to interact with specific biological pathways .

- Agricultural Chemicals : The compound is utilized in formulating agrochemicals, improving their efficacy against pests and diseases .

- Material Science : Its unique electronic properties are explored for developing new materials, particularly in electronics where conductivity is essential .

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride, and how are intermediates purified?

A common approach involves reacting thiophene precursors with methylating agents and subsequent hydrochlorination. For example, intermediates like 3-amino-4-methylthiophene derivatives are acylated under nitrogen protection, followed by reflux in dichloromethane with anhydrides. Purification often employs reverse-phase HPLC with methanol-water gradients to achieve >97% purity .

Q. Q2. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify the thiophene ring substitution pattern (e.g., methyl and amino group positions) and ester functionality.

- IR Spectroscopy : Identifies C=O (ester), NH (amine), and C-O (ester) stretches.

- Mass Spectrometry : Confirms molecular weight (e.g., via electron ionization, NIST reference: 343163) .

Q. Q3. How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in water (1 g/L at 35°C) but dissolves in methanol and chloroform. Researchers must optimize solvent systems for reactions or biological assays, ensuring compatibility with HPLC or crystallization protocols .

Advanced Structural and Mechanistic Analysis

Q. Q4. How does the substitution pattern on the thiophene ring influence reactivity in medicinal chemistry?

The 3-amino and 4-methyl groups enhance electrophilic aromatic substitution reactivity, making the compound a versatile intermediate. For example, the amino group facilitates coupling reactions for drug candidates like Articaine, while the methyl group stabilizes the ring against oxidation . Comparative studies with analogs (e.g., Methyl 4-aminothiophene-3-carboxylate) show positional isomerism significantly alters biological activity and solubility .

Q. Q5. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is complicated by its zwitterionic nature and hygroscopicity. Strategies include:

Q. Q6. How can computational methods predict the compound’s pKa and logP values?

Predicted pKa (~1.71) and logP (~1.28) are derived from QSAR models, guiding protonation state and membrane permeability in drug design. Experimental validation via potentiometric titration or shake-flask methods is recommended for critical applications .

Biological and Pharmacological Applications

Q. Q7. What role does this compound play in synthesizing local anesthetics like Articaine?

It serves as a key intermediate in Articaine synthesis. The thiophene core is functionalized via amidation and ester hydrolysis to introduce the propionamide group, critical for nerve-blocking activity. Purity (>97%) is essential to avoid impurities like Isopropylarticaine Hydrochloride, which require stringent HPLC monitoring .

Q. Q8. How is the compound’s biological activity assessed in antibacterial studies?

Derivatives are screened against Gram-positive/negative bacteria using MIC assays. Mechanistic studies (e.g., membrane disruption assays) leverage the thiophene core’s ability to penetrate lipid bilayers. Structural analogs with trifluoromethyl groups show enhanced potency due to increased lipophilicity .

Q. Q9. What safety precautions are necessary when handling this compound?

- PPE : Gloves, goggles, and masks to prevent skin/eye contact (causes irritation).

- Storage : Sealed, dark containers at room temperature to avoid decomposition.

- Spills : Neutralize with inert absorbents and dispose as hazardous waste .

Data Interpretation and Contradictions

Q. Q10. How should researchers resolve discrepancies in reported melting points?

Q. Q11. What analytical pitfalls occur in quantifying trace impurities?

Co-elution with structurally similar byproducts (e.g., Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate) can skew HPLC results. Solutions include:

Future Research Directions

Q. Q12. What unmet needs exist in derivatizing this compound for drug discovery?

Current limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.